rac 7-Methoxy Lasofoxifene

Description

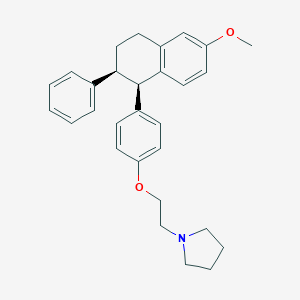

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3/t27-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIZYZVKMASNP-PXJZQJOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463944 |

Source

|

| Record name | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4796-75-2 |

Source

|

| Record name | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: A Classical Convergent Synthetic Pathway

An In-depth Technical Guide to the Synthesis of rac-7-Methoxy Lasofoxifene

This guide provides a detailed exploration of the synthetic pathways leading to rac-7-Methoxy Lasofoxifene, a key precursor in the development of the selective estrogen receptor modulator (SERM), Lasofoxifene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical strategies, mechanistic underpinnings, and practical methodologies involved in its synthesis. We will explore a classical, convergent pathway and a modern, elegant three-component coupling approach, offering insights into the rationale behind key experimental choices.

Introduction: The Significance of Lasofoxifene

Lasofoxifene is a third-generation nonsteroidal SERM that has been investigated for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women.[1][2] Its therapeutic effects stem from its ability to selectively bind to estrogen receptors (ERα and ERβ), acting as an agonist in bone tissue while exhibiting antagonist effects in breast and uterine tissues.[3] This tissue-specific activity profile makes SERMs like Lasofoxifene valuable therapeutic agents. The synthesis of Lasofoxifene and its precursors is a topic of significant interest in medicinal chemistry. This guide focuses on the racemic 7-methoxy derivative, which represents the core scaffold with a protected phenol, a common strategy in multi-step syntheses.

Retrosynthetic Analysis

A logical approach to designing the synthesis of rac-7-Methoxy Lasofoxifene begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials, revealing potential synthetic routes.

Caption: Retrosynthetic analysis of rac-7-Methoxy Lasofoxifene.

This approach constructs the molecule in a stepwise fashion, building upon a central tetralone core. It is a robust and well-understood method that provides excellent control over each transformation.

Synthesis of the Tetralone Core: 7-Methoxy-1-tetralone

The journey begins with the synthesis of the key intermediate, 7-Methoxy-1-tetralone. This is a crucial building block for many pharmaceutical compounds.[4][5] A common and scalable route starts from anisole (methoxybenzene) and succinic anhydride.

Workflow: Synthesis of 7-Methoxy-1-tetralone

Caption: Advanced synthesis via a three-component coupling reaction.

Causality and Experimental Choices:

-

Three-Component Coupling: This key step combines three molecules in a single pot. A Lewis acid, hafnium tetrachloride (HfCl₄), catalyzes the reaction between 4-pivaloyloxybenzaldehyde (an aldehyde with a protected phenol), cinnamyltrimethylsilane (an allylsilane), and anisole (the source of the methoxy-bearing phenyl ring). [6]This efficiently constructs a 3,4,4-triaryl-1-butene intermediate, which contains all the necessary carbon atoms for the core structure. The pivaloyl group serves as a robust protecting group for the phenol.

-

Iodocarbocyclization: The butene intermediate is then treated with an electrophilic iodine source. This induces a cyclization reaction where one of the aryl groups attacks the double bond, forming the six-membered ring of the tetralin system and resulting in an iodinated intermediate.

-

Elimination and Isomerization: Treatment with a base promotes the elimination of hydrogen iodide to form a double bond. The base also facilitates the migration of the double bond into conjugation with the aromatic rings, yielding the stable dihydronaphthalene core.

-

Side Chain Attachment: The pivaloyl protecting group is removed to reveal the free phenol. The pyrrolidinoethyl side chain is then attached via a standard Williamson ether synthesis, reacting the phenoxide with 1-(2-chloroethyl)pyrrolidine.

-

Hydrogenation: As in the classical route, the final step is the catalytic hydrogenation of the dihydronaphthalene to afford the target molecule, rac-7-Methoxy Lasofoxifene.

Quantitative Data Summary

The efficiency of a synthetic route is often measured by the chemical yield of each step. While yields can vary based on reaction scale and specific conditions, the following table provides representative data for the key transformations discussed.

| Pathway | Step | Starting Material(s) | Product | Typical Yield (%) |

| Classical Pathway | Friedel-Crafts Acylation | Anisole, Succinic Anhydride | 3-(4-methoxybenzoyl)propanoic acid | ~85-95 |

| Wolff-Kishner Reduction | 3-(4-methoxybenzoyl)propanoic acid | 4-(4-methoxyphenyl)butanoic acid | ~90-98 | |

| Intramolecular Acylation | 4-(4-methoxyphenyl)butanoic acid | 7-Methoxy-1-tetralone | ~80-90 | |

| Grignard Reaction & Dehydration | 7-Methoxy-1-tetralone, PhMgBr | 6-methoxy-2-phenyl-3,4-dihydronaphthalene | ~70-85 (2 steps) | |

| Catalytic Hydrogenation | Dihydronaphthalene Intermediate | rac-7-Methoxy Lasofoxifene | >95 | |

| Three-Component Pathway | Three-Component Coupling | Aldehyde, Silane, Anisole | 3,4,4-Triaryl-1-butene | ~85-95 |

| Cyclization/Isomerization | 3,4,4-Triaryl-1-butene | Dihydronaphthalene Core | ~70-80 (multi-step) | |

| Side Chain Attachment | Dihydronaphthalene Core | Side-chain attached intermediate | ~80-90 | |

| Catalytic Hydrogenation | Dihydronaphthalene Intermediate | rac-7-Methoxy Lasofoxifene | >95 |

Conclusion

The synthesis of rac-7-Methoxy Lasofoxifene can be accomplished through multiple strategic pathways. The classical convergent approach, built upon the synthesis of 7-Methoxy-1-tetralone, offers a highly controlled, step-by-step construction that is instructive and reliable. In contrast, the modern three-component coupling strategy represents a more elegant and efficient approach, rapidly assembling the complex carbon skeleton in the initial steps. The choice of pathway in a research or industrial setting would depend on factors such as starting material availability, scalability, and desired process efficiency. Both routes provide a fascinating look into the strategies of modern organic synthesis and underscore the chemical ingenuity required to construct complex, biologically active molecules.

References

-

Sano, Y., Nakata, K., Otoyama, T., Umeda, S., & Shiina, I. (2006). An Expeditious Synthesis of Lasofoxifene and Nafoxidine via the Novel Three-component Coupling Reaction. Chemistry Letters, 35(10), 1162-1163. [Link]

-

Sano, Y., Nakata, K., Otoyama, T., Umeda, S., & Shiina, I. (2018). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 23(11), 2947. [Link]

-

Oxford Academic. (n.d.). Expeditious Synthesis of Lasofoxifene and Nafoxidine via the Novel Three-component Coupling Reaction. Chemistry Letters. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. [Link]

- Google Patents. (n.d.). EP2644603A1 - Synthetic route for the preparation of substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols.

-

Jones, C. D., et al. (2021). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

Hosfield, D. J., et al. (2021). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. [Link]

-

University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. [Link]

-

University of California, Davis. (n.d.). Grignard Reaction. [Link]

-

Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E. [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. [Link]

-

LookChem. (n.d.). 6-methoxy-4-(4-methoxyphenyl)-1,2-dihydronaphthalene. [Link]

-

PubChem. (n.d.). Lasofoxifene. [Link]

-

Zhang, W., et al. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Lasofoxifene. [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

-

Burck, S., et al. (2016). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry. [Link]

-

Gennari, C., et al. (2010). Lasofoxifene, from the preclinical drug discovery to the treatment of postmenopausal osteoporosis. Expert Opinion on Drug Discovery. [Link]

-

Yildiz, S., et al. (2018). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative. Turkish Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Michael addition of anilines or phenols without solvent under microwave irradiation. [Link]

-

Reddy, B. V. S., et al. (2018). α(δ′)-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules. [Link]

Sources

The Molecular Ballet of a Third-Generation SERM: An In-Depth Technical Guide to the Mechanism of Action of rac-7-Methoxy-Lasofoxifene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the intricate mechanism of action of rac-7-Methoxy-Lasofoxifene, a potent, third-generation non-steroidal Selective Estrogen Receptor Modulator (SERM). Moving beyond a surface-level description, we will dissect the molecular interactions, conformational changes, and downstream signaling events that define its tissue-specific estrogenic and anti-estrogenic activities. This document is structured to provide not just technical data, but also the scientific rationale behind the experimental approaches used to elucidate the multifaceted nature of this compound.

I. Introduction: The Rationale for a Differentiated SERM

The quest for an ideal SERM is driven by the need to harness the beneficial effects of estrogen in certain tissues, such as bone and the cardiovascular system, while antagonizing its proliferative effects in others, like the breast and uterus.[1][2][3] First and second-generation SERMs, such as tamoxifen and raloxifene, have demonstrated clinical utility but are hampered by limitations including partial agonist effects in the endometrium (tamoxifen) or suboptimal bone efficacy (raloxifene).[4][5] Lasofoxifene, the active enantiomer in the racemic mixture rac-7-Methoxy-Lasofoxifene, emerged from a rational drug design approach aimed at optimizing this tissue-specific bioactivity and improving oral bioavailability.[6][7]

II. Core Mechanism: High-Affinity Binding and Allosteric Modulation of the Estrogen Receptor

The foundational action of lasofoxifene is its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5][6] This interaction is the initiating event that dictates all subsequent biological outcomes.

Quantitative Binding Affinity

Competitive radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. In this assay, a constant concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (lasofoxifene). The ability of lasofoxifene to displace the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) are calculated.

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) |

| Lasofoxifene | ERα | 0.21 ± 0.06 [8] | ~1.5 - 2.88 |

| Lasofoxifene | ERβ | ~4.41 | N/A |

| 4-Hydroxytamoxifen (4-OHT) | ERα | 0.12 ± 0.003[8] | N/A |

| Fulvestrant | ERα | 0.13 ± 0.03[8] | N/A |

| Estradiol (E2) | ERα | 0.22 ± 0.11 (Kᵈ)[8] | N/A |

Table 1: Comparative binding affinities of lasofoxifene and other key estrogen receptor ligands for ERα. Data compiled from multiple sources.

The sub-nanomolar binding affinity of lasofoxifene for ERα underscores its potency, which is comparable to that of the natural ligand, estradiol.[8]

Induction of a Unique Antagonist Conformation in ERα

Upon binding to the ligand-binding domain (LBD) of ERα, lasofoxifene induces a distinct conformational change that is the cornerstone of its antagonist activity, particularly in breast tissue. X-ray crystallography studies have revealed that lasofoxifene binding repositions Helix 12 (H12), a critical component of the Activation Function 2 (AF-2) domain.[9]

In the presence of an agonist like estradiol, H12 folds over the ligand-binding pocket, creating a surface that is recognized by the LXXLL motif of coactivator proteins.[9] Lasofoxifene, with its bulky side chain, physically obstructs this movement, causing H12 to adopt an alternative "antagonist" conformation.[8][9] This reoriented helix occupies the same groove where coactivators would normally bind, thus sterically hindering their recruitment.[9] This structural change is the primary mechanism by which lasofoxifene prevents the transcription of estrogen-responsive genes that drive cell proliferation in breast cancer.[10]

Figure 1: Agonist vs. Antagonist ERα Conformation. This diagram illustrates how estradiol binding promotes an active conformation of Helix 12, leading to coactivator recruitment and gene activation, while lasofoxifene binding induces an antagonist conformation that blocks coactivator binding and represses gene transcription.

III. Tissue-Specific Activity: The Role of Differential Co-regulator Recruitment

The defining characteristic of a SERM is its ability to function as an antagonist in some tissues and an agonist in others.[1][2][3] This tissue-specific pharmacology is not solely determined by the conformation of the ER-ligand complex but is also critically dependent on the cellular context, specifically the relative abundance of various co-activator and co-repressor proteins in different cell types.

Antagonism in Breast Tissue

In breast cancer cells, the lasofoxifene-ERα complex preferentially recruits co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR), while sterically hindering the binding of co-activators like Steroid Receptor Coactivator-1 (SRC-1).[1][10] This shifts the transcriptional balance towards repression of estrogen-responsive genes, including those that drive cell cycle progression and proliferation (e.g., c-Myc and Cyclin D1).[10] This is the molecular basis for lasofoxifene's anti-tumor activity in ER-positive breast cancer.[11]

Importantly, lasofoxifene maintains its antagonist conformation and activity even in the presence of common ESR1 mutations (e.g., Y537S and D538G) that confer resistance to other endocrine therapies.[12][13] X-ray crystallography has shown that lasofoxifene can stabilize an antagonist conformation of the Y537S mutant ERα LBD.[12][13]

Agonism in Bone Tissue

In bone cells (osteoblasts and osteoclasts), the cellular milieu of co-regulators is different. The lasofoxifene-ER complex is thought to engage with a different set of co-regulators that promote the transcription of genes associated with bone preservation. While the precise co-regulator interactions in bone are less well-defined than in breast cancer cells, the net effect is an estrogen-like, anti-resorptive action. Lasofoxifene has been shown to decrease bone turnover markers and preserve bone mineral density (BMD) in preclinical models and clinical trials.[7][14][15] This agonist activity is crucial for its therapeutic potential in preventing and treating postmenopausal osteoporosis.[5][6][7]

Figure 2: Tissue-Specific Co-regulator Recruitment. This diagram illustrates how the same lasofoxifene-ERα complex can have opposing effects in different tissues by recruiting distinct sets of co-regulator proteins.

IV. Experimental Protocols for Characterizing SERM Activity

The elucidation of lasofoxifene's mechanism of action relies on a suite of well-established in vitro and in vivo assays. Here, we detail the methodology for a key assay used to determine transcriptional activity.

Reporter Gene Assay for ERα Transcriptional Activity

Objective: To quantify the agonist versus antagonist activity of a test compound on ERα-mediated gene transcription.

Principle: This assay utilizes a host cell line (e.g., MCF-7 breast cancer cells) that is transiently transfected with two plasmids: one expressing ERα and another containing a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). If the test compound acts as an agonist, it will activate ERα, leading to the transcription of the luciferase gene and the production of a measurable light signal. If it acts as an antagonist, it will inhibit the activation of ERα by estradiol, resulting in a decrease in the light signal.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Plate MCF-7 cells in a 96-well plate at an appropriate density.

-

After 24 hours, co-transfect the cells with an ERα expression vector and an ERE-luciferase reporter vector using a suitable transfection reagent.

-

Allow the cells to recover and express the transfected plasmids for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of lasofoxifene and control compounds (e.g., estradiol as an agonist, fulvestrant as a pure antagonist) in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

For antagonist testing, co-treat cells with a fixed concentration of estradiol (e.g., 1 nM) and varying concentrations of lasofoxifene.

-

Replace the cell culture medium with the medium containing the test compounds.

-

-

Incubation:

-

Incubate the cells for 24 hours to allow for compound-mediated effects on gene transcription.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

V. Downstream Signaling and Therapeutic Implications

The molecular interactions described above translate into clinically relevant outcomes in different disease contexts.

In Breast Cancer:

-

Inhibition of Proliferation: By blocking ERα-mediated transcription, lasofoxifene effectively inhibits the growth of ER-positive breast cancer cells.[14]

-

Efficacy in Endocrine Resistance: Lasofoxifene has demonstrated significant anti-tumor activity in preclinical models of breast cancer that have developed resistance to aromatase inhibitors and harbor ESR1 mutations.[11][12][13] This suggests a critical role for lasofoxifene in the treatment of advanced and metastatic breast cancer.[16][17] Clinical trials have shown that lasofoxifene can lead to durable responses in patients with ESR1-mutated metastatic breast cancer.[18]

In Osteoporosis:

-

Bone Preservation: The estrogenic effects of lasofoxifene in bone lead to a reduction in bone resorption and the maintenance or improvement of bone mineral density.[7][15] This translates to a reduced risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[7]

Uterine and Vaginal Effects:

-

Uterine Safety: Unlike tamoxifen, which has partial agonist effects on the uterus, lasofoxifene has been shown to have minimal impact on uterine tissue in preclinical models, suggesting a lower risk of endometrial hyperplasia.[14][15]

-

Vaginal Health: Lasofoxifene has demonstrated beneficial estrogenic effects on vaginal tissue, potentially alleviating symptoms of vaginal atrophy, a common issue in postmenopausal women.[6]

VI. Conclusion: A Profile of a Differentiated SERM

rac-7-Methoxy-Lasofoxifene, through its active component lasofoxifene, exemplifies the successful application of medicinal chemistry principles to refine the therapeutic window of a pharmacological class. Its high-affinity binding to estrogen receptors, coupled with its ability to induce a unique antagonist conformation in ERα, forms the basis of its potent anti-tumor effects in breast cancer, including in models of acquired resistance. The tissue-specific nature of its activity, governed by the differential recruitment of co-regulator proteins, allows it to simultaneously exert beneficial estrogenic effects in bone. This dual activity profile positions lasofoxifene as a promising agent for the treatment of ER-positive breast cancer and the management of postmenopausal osteoporosis. Further research into the specific co-regulator interactions in different tissues will continue to illuminate the intricate molecular ballet choreographed by this third-generation SERM.

VII. References

-

Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. [Link]

-

Greene, G. L., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. ResearchGate. [Link]

-

Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. ResearchGate. [Link]

-

Lainé, M., et al. (2024). Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer. Breast Cancer Research, 26(1), 93. [Link]

-

Vajdos, F. F., et al. (2007). The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene. Protein Science, 16(5), 897-905. [Link]

-

Fanning, S. W., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]

-

Ke, H. Z., et al. (2002). Lasofoxifene (CP-336156), a novel selective estrogen receptor modulator, in preclinical studies. Endocrinology, 143(11), 4274-4286. [Link]

-

Fanning, S. W., et al. (2021). Stereospecific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. Sciety. [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. [Link]

-

OncLive. (2020). Lasofoxifene Emerges as Understanding of ESR1 Mutations Expands in ER+/HER2- Breast Cancer. [Link]

-

Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. springermedizin.de. [Link]

-

Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. PubMed. [Link]

-

Fanning, S. W., et al. (2022). Stereospecific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. Knowledge UChicago. [Link]

-

Ke, H. Z., et al. (2004). Long-term treatment of lasofoxifene preserves bone mass and bone strength and does not adversely affect the uterus in ovariectomized rats. Bone, 34(5), 861-869. [Link]

-

Gennari, L., Merlotti, D., & Nuti, R. (2009). Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy. Expert Opinion on Investigational Drugs, 18(8), 1219-1231. [Link]

-

Gennari, L., Merlotti, D., & Nuti, R. (2010). Lasofoxifene: Evidence of its therapeutic value in osteoporosis. Therapeutic Advances in Musculoskeletal Disease, 2(1), 27-39. [Link]

-

Wikipedia. Selective estrogen receptor modulator. [Link]

-

Gennari, L., Merlotti, D., & Nuti, R. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of Today, 42(6), 355-367. [Link]

-

LeonaBio, Inc. (2026). Athira Pharma Announces Name Change to LeonaBio, Inc. with New Ticker “LONA”. [Link]

-

Rivas, M. A., et al. (2001). Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma. Breast Cancer Research and Treatment, 65(2), 145-157. [Link]

-

Levenson, A. S., & Jordan, V. C. (1998). Tamoxifen and Raloxifene Differ in Their Functional Interactions with Aspartate 351 of Estrogen Receptor. Cancer Research, 58(10), 2044-2047. [Link]

-

Hosfield, D. J., et al. (2021). Stereo-specific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. bioRxiv. [Link]

-

OncLive. (2022). Lasofoxifene Improves Responses Vs Fulvestrant in ESR1-Mutated, ER+/HER2- Metastatic Breast Cancer. [Link]

-

Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Journal of Clinical Oncology, 41(16_suppl), 1005-1005. [Link]

-

Welsing, P. M., et al. (2005). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). DTIC. [Link]

-

Frasor, J., et al. (2010). An Innovative Method to Classify SERMs Based on the Dynamics of Estrogen Receptor Transcriptional Activity in Living Animals. Endocrinology, 151(5), 2381-2388. [Link]

-

Willson, T. M., et al. (1997). Characterization of selective estrogen receptor modulator (SERM) activity in two triarylethylene oxybutyric acids. The Journal of Steroid Biochemistry and Molecular Biology, 63(1-3), 89-97. [Link]

-

Dowers, T. S., et al. (2007). Bioactivation of Selective Estrogen Receptor Modulators (SERMs). Chemical Research in Toxicology, 20(2), 237-251. [Link]

-

Targeted Oncology. (2022). Lasofoxifene Elicits Durable CR in ESR1+, ER+/HER2- Metastatic Breast Cancer. [Link]

-

CPTAC Assay Development Working Group. Overview of assay characterization for the CPTAC assay portal. [Link]

Sources

- 1. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lasofoxifene, a new selective estrogen receptor modulator for the treatment of osteoporosis and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lasofoxifene: Evidence of its therapeutic value in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer | springermedizin.de [springermedizin.de]

- 13. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lasofoxifene (CP-336,156), a novel selective estrogen receptor modulator, in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-term treatment of lasofoxifene preserves bone mass and bone strength and does not adversely affect the uterus in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

- 17. biospace.com [biospace.com]

- 18. targetedonc.com [targetedonc.com]

A Technical Guide to the Estrogen Receptor Binding Affinity of rac-7-Methoxy Lasofoxifene

An in-depth technical guide by a Senior Application Scientist

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a class of therapeutic compounds with the unique ability to exert tissue-specific agonist or antagonist effects on estrogen receptors (ERs).[1] This differential activity allows for the development of therapies that can, for instance, block estrogenic effects in breast tissue while promoting them in bone. Lasofoxifene, a third-generation, non-steroidal SERM based on a naphthalene core, has demonstrated high-affinity binding to both estrogen receptor subtypes, ERα and ERβ.[1][2][3] It has been clinically investigated for the prevention and treatment of osteoporosis and other conditions in postmenopausal women.[1][4]

This guide focuses on a specific, structurally related entity: rac-7-Methoxy Lasofoxifene . The analysis of this compound introduces two critical layers of complexity for the drug development professional:

-

Racemic Nature (rac-) : The compound is a 1:1 mixture of enantiomers, non-superimposable mirror-image molecules. As biological systems, particularly receptor binding pockets, are chiral, enantiomers can exhibit profoundly different pharmacological and toxicological profiles.

-

Structural Modification (7-Methoxy) : The addition of a methoxy group to the core structure can alter key physicochemical properties, including binding affinity, metabolic stability, and bioavailability.

The objective of this whitepaper is to provide a comprehensive technical overview of the methodologies and scientific rationale required to characterize the ER binding affinity of rac-7-Methoxy Lasofoxifene. We will delve into the foundational principles of its interaction, present quantitative data from its parent compound, detail robust experimental protocols for affinity determination, and elucidate the downstream signaling consequences of receptor binding.

Section 1: The Molecule - Stereochemical and Structural Considerations

Lasofoxifene, as a clinically developed drug, is a single enantiomer with a specific (5R,6S) stereochemistry.[2] In contrast, rac-7-Methoxy Lasofoxifene designates a racemic mixture. The synthesis of such compounds often yields a racemate unless specific asymmetric synthesis or chiral separation techniques are employed.[5]

From a drug development perspective, evaluating a racemate is an early but incomplete step. The measured biological activity and binding affinity of a racemic mixture represent a composite of the individual activities of its two enantiomers. It is common for one enantiomer (the eutomer) to be responsible for the majority of the desired activity, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects.[6][7]

Indeed, studies on stereospecific derivatives of Lasofoxifene have demonstrated that chirality is critical to its activity. Racemic mixtures of methylated Lasofoxifene derivatives were synthesized and subsequently separated into their individual enantiomers. In these cases, one enantiomer consistently showed significantly higher potency (lower IC50) than the other, underscoring the stereochemical sensitivity of the estrogen receptor's ligand-binding pocket.[8] Therefore, while this guide addresses the analysis of the racemate, a full characterization would necessitate chiral separation and independent testing of each enantiomer.

Section 2: The Target - Estrogen Receptors α and β

The primary targets for rac-7-Methoxy Lasofoxifene are the two main subtypes of the estrogen receptor: ERα and ERβ. These are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They share a conserved domain structure, including a ligand-binding domain (LBD) where SERMs interact, and a DNA-binding domain (DBD) that engages with specific DNA sequences known as Estrogen Response Elements (EREs). The tissue-specific effects of SERMs are partly explained by the differential expression levels of ERα and ERβ in various tissues, as well as the unique conformational changes each ligand imparts upon the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins.[9]

Section 3: Quantitative Binding Affinity Profile

Direct, quantitative binding data for rac-7-Methoxy Lasofoxifene is not widely available in peer-reviewed literature. However, extensive data exists for its parent compound, Lasofoxifene, which provides a robust benchmark for the expected affinity. Lasofoxifene binds to both ER subtypes with high affinity, in the low nanomolar range.[1][4]

Expert Interpretation: When analyzing a racemic mixture, the measured IC₅₀ or Kᵢ value is a composite. If one enantiomer has a much higher affinity (e.g., Kᵢ = 1 nM) than the other (e.g., Kᵢ = 1000 nM), the competition curve will predominantly reflect the binding of the high-affinity enantiomer. The calculated IC₅₀ will therefore be approximately twice the IC₅₀ of the pure, high-affinity enantiomer, as it constitutes only 50% of the competitor mass.

Table 1: Estrogen Receptor Binding Affinity of Lasofoxifene (Parent Compound)

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| Lasofoxifene | Human ERα | 0.21 ± 0.06 | 1.5 | [10][11] |

| Lasofoxifene | Human ERα | 1.08 | 2.88 ± 0.34 | [12] |

| Lasofoxifene | Human ERβ | 4.41 | - | [12] |

| Lasofoxifene | ERα (Y537S Mutant) | 2.34 ± 0.60 | - | [11] |

| Lasofoxifene | ERα (D538G Mutant) | 2.19 ± 0.24 | - | [11] |

| 17β-Estradiol | Human ERα | 0.22 ± 0.11 (Kᵈ) | 4.8 |[10][11] |

Kᵢ: Inhibitor Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kᵈ: Dissociation Constant.

Section 4: Mechanism of Action & Estrogen Receptor Signaling

Upon entering a target cell, a SERM like Lasofoxifene binds to the LBD of the estrogen receptor. This binding event induces a critical conformational change. While an agonist like estradiol would orient Helix 12 of the LBD to form a binding surface for co-activator proteins, an antagonist SERM repositions Helix 12 to block this co-activator cleft.[13] Instead, the receptor-SERM complex preferentially recruits co-repressor proteins. This altered protein complex then binds to EREs in the promoter regions of target genes, leading to the repression of estrogen-dependent gene transcription.

Figure 1: Simplified workflow of SERM-mediated transcriptional repression.

Section 5: Experimental Protocols for Determining Binding Affinity

To ensure trustworthiness and reproducibility, any protocol for determining binding affinity must be a self-validating system, incorporating appropriate controls. We describe two primary methods: the traditional radioligand binding assay and a modern, high-throughput fluorescence polarization assay.

Competitive Radioligand Binding Assay (Gold Standard)

This assay directly measures the ability of a test compound (unlabeled competitor) to displace a radiolabeled ligand (radioligand) from the receptor. The causality is direct: higher affinity of the competitor results in lower measured radioactivity of the bound complex.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of rac-7-Methoxy Lasofoxifene for ERα and ERβ.

Materials:

-

Receptor Source: Full-length recombinant human ERα or ERβ.

-

Radioligand: [³H]-17β-Estradiol (specific activity > 80 Ci/mmol). Chosen for its high affinity and well-characterized binding.

-

Competitor: rac-7-Methoxy Lasofoxifene, dissolved in DMSO, serially diluted.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) with protease inhibitors and a reducing agent like DTT.

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters pre-treated with polyethylenimine.

-

Scintillation Cocktail & Counter: For quantifying bound radioactivity.

Step-by-Step Methodology:

-

Plate Setup: Prepare a 96-well plate. Designate wells for:

-

Total Binding (TB): Receptor + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of unlabeled 17β-Estradiol (e.g., 1 µM). This control measures radioactivity not bound to the specific ER binding site.

-

Competitor Wells: Receptor + Radioligand + varying concentrations of rac-7-Methoxy Lasofoxifene (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Reagent Addition: Add a fixed concentration of recombinant ERα (e.g., 1-5 nM) to each well (except blanks).

-

Incubation: Add a fixed concentration of [³H]-Estradiol (e.g., 0.5 nM, approximately at its Kᵈ) to all wells. Add the competitor dilutions or NSB control. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand.

-

Hydroxylapatite Method: Add cold hydroxylapatite slurry to each well, incubate briefly, then wash the slurry multiple times with cold buffer via centrifugation or vacuum filtration to remove unbound ligand.

-

-

Quantification: Add scintillation cocktail to the washed hydroxylapatite pellet or filter, and quantify the retained radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Processing:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

For each competitor concentration, calculate the % Inhibition = 100 * (1 - [(DPM_competitor - DPM_NSB) / (DPM_TB - DPM_NSB)]).

-

Figure 2: Workflow for the competitive radioligand binding assay.

Fluorescence Polarization (FP) Assay (High-Throughput Alternative)

This homogeneous assay relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light.[13] When bound to a large receptor protein, its tumbling slows dramatically, and it emits highly polarized light. A competitor compound displaces the tracer, causing a measurable decrease in polarization.

Objective: To rapidly screen and determine the IC₅₀ of rac-7-Methoxy Lasofoxifene for ERα and ERβ.

Materials:

-

Receptor Source: Recombinant human ERα or ERβ.

-

Fluorescent Tracer: A high-affinity, estrogen-like molecule conjugated to a fluorophore (e.g., fluorescein).

-

Competitor: rac-7-Methoxy Lasofoxifene, serially diluted.

-

Assay Buffer: Optimized for FP, minimizing background fluorescence.

-

Microplates: Low-binding, black microplates (384-well format is common).

-

Plate Reader: Equipped with polarizing filters for the appropriate excitation/emission wavelengths.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of ERα, fluorescent tracer, and competitor dilutions in FP assay buffer.

-

Dispensing: In a 384-well plate, dispense the competitor dilutions. Add a pre-mixed solution of ERα and the fluorescent tracer.

-

Controls: Include wells with tracer only (minimum polarization) and wells with tracer + receptor (maximum polarization).

-

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to reach binding equilibrium.

-

Measurement: Read the plate on an FP-capable plate reader. The instrument measures the intensity of light emitted parallel and perpendicular to the polarized excitation plane and calculates the fluorescence polarization (mP) value for each well.

-

Assay Validation: The quality and reliability of the assay are confirmed by calculating the Z'-factor from the high and low controls. A Z'-factor > 0.5 indicates a robust and screenable assay.

Figure 3: Workflow for the fluorescence polarization binding assay.

Section 6: Data Analysis and Interpretation

For both assays, the primary output is a dose-response curve where the measured signal (% specific binding or mP) is plotted against the logarithm of the competitor concentration. This data is then fitted to a four-parameter logistic equation (sigmoidal curve) to determine the IC₅₀ —the concentration of the competitor that inhibits 50% of the specific binding of the tracer/radioligand.

While the IC₅₀ is a measure of functional potency, the inhibitor constant (Kᵢ) is a more absolute measure of binding affinity, independent of assay conditions. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)

Where:

-

[L] is the concentration of the radioligand or fluorescent tracer used in the assay.

-

Kᵈ is the dissociation constant of the radioligand or tracer for the receptor.

This calculation is essential for comparing affinities across different experiments and labs.

Conclusion and Future Directions

The analysis of rac-7-Methoxy Lasofoxifene's interaction with estrogen receptors is a multi-faceted process that combines precise experimental execution with a nuanced understanding of stereochemistry. Based on data from its parent compound, Lasofoxifene, the core molecular scaffold is expected to exhibit high, nanomolar-range affinity for both ERα and ERβ.[11][12] The methodologies presented here, from the gold-standard radioligand assay to the efficient fluorescence polarization assay, provide a robust framework for quantifying this affinity.

The critical takeaway for any drug development professional is the ambiguity inherent in testing a racemic mixture. The measured affinity is a composite value, and the true pharmacological profile can only be unveiled through chiral separation. Future work must involve the isolation or asymmetric synthesis of the individual enantiomers of 7-Methoxy Lasofoxifene and their independent characterization. This will determine which enantiomer is the active eutomer, quantify its precise affinity, and ensure that the distomer does not possess any undesirable activities, paving the way for the development of a more potent and safer therapeutic agent.

References

-

Gennari, L. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of Today, 42(6), 355-367. - PubMed [Link]

-

Ke, H. Z., et al. (2002). Lasofoxifene (CP-336,156), a novel selective estrogen receptor modulator, in preclinical studies. Endocrinology, 143(11), 4448-4458. - PubMed [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e73265. - PubMed Central [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e73265. - eLife [Link]

-

Sakurai, K., et al. (2017). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. Molecules, 22(10), 1639. - PubMed Central [Link]

-

Guo, Z. R., et al. (2002). Molecular simulation of interaction between estrogen receptor and selective estrogen receptor modulators. Acta Pharmacologica Sinica, 23(4), 369-375. - PubMed [Link]

-

Guo, Z. R., et al. (2002). Molecular simulation of interaction between estrogen receptor and selective estrogen receptor modulators. ResearchGate. - ResearchGate [Link]

-

Lainé, M., et al. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. - PubMed Central [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-15. - ScienceDirect [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. Sciety. - Sciety [Link]

-

Chae, K., et al. (1991). Estrogen receptor stereochemistry: ligand binding orientation and influence on biological activity. Molecular Pharmacology, 40(5), 806-811. - PubMed [Link]

-

Vajdos, F. F., et al. (2007). The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene. Protein Science, 16(5), 897-905. - Wiley Online Library [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. Knowledge at UChicago. - University of Chicago [Link]

-

National Center for Biotechnology Information. (n.d.). Lasofoxifene. PubChem Compound Database. - PubChem [Link]

-

National Cancer Institute. (n.d.). Definition of lasofoxifene. NCI Drug Dictionary. - National Cancer Institute [Link]

-

Korach, K. S., et al. (1991). Estrogen receptor stereochemistry: ligand binding and hormonal responsiveness. Steroids, 56(5), 263-270. - PubMed [Link]

-

Wijayaratne, A. L., et al. (2007). Medicinal Chemistry and Emerging Strategies Applied to the Development of Selective Estrogen Receptor Modulators (SERMs). Current Medicinal Chemistry, 14(21), 2247-2273. - ResearchGate [Link]

Sources

- 1. Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lasofoxifene | C28H31NO2 | CID 216416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Lasofoxifene (CP-336,156), a novel selective estrogen receptor modulator, in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen receptor stereochemistry: ligand binding orientation and influence on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen receptor stereochemistry: ligand binding and hormonal responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The 2.0 Å crystal structure of the ERα ligand‐binding domain complexed with lasofoxifene | Semantic Scholar [semanticscholar.org]

In Vitro Activity of Lasofoxifene: A Technical Guide for Drug Discovery Professionals

Introduction: Defining Lasofoxifene and Its Role as a Selective Estrogen Receptor Modulator (SERM)

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) characterized by its high affinity and selective binding to both estrogen receptor alpha (ERα) and beta (ERβ)[1]. It is chemically defined as (5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol[]. While the query of interest is "rac 7-Methoxy Lasofoxifene," a review of the scientific literature indicates that the pharmacologically active and extensively studied compound is the specific (5R,6S)-cis stereoisomer with a methoxy group integral to its core structure, derived from a 6-methoxy-3,4-dihydronaphthalen-1(2H)-one precursor[3][4]. For the purpose of this guide, we will focus on the well-documented in vitro activity of this established molecule, herein referred to as Lasofoxifene.

As a SERM, Lasofoxifene exhibits a dual mechanism of action, functioning as an estrogen receptor agonist or antagonist depending on the target tissue[5]. This tissue-specific activity is the hallmark of the SERM class, allowing for desirable estrogenic effects in some tissues (e.g., bone) while exerting anti-estrogenic effects in others (e.g., breast)[3][4]. This guide provides an in-depth technical overview of the core in vitro assays essential for characterizing the activity profile of Lasofoxifene, offering both procedural details and the scientific rationale behind these experimental choices.

Core Mechanism of Action: Competitive Binding and Conformational Control of ERα

The primary mechanism of Lasofoxifene's anti-proliferative effects in estrogen-sensitive tissues is its action as a competitive antagonist of Estrogen Receptor α (ERα). ERα, a ligand-activated transcription factor, drives the proliferation of approximately 70% of breast cancers[3]. In the absence of an activating ligand, ERα resides in an inactive state. Upon binding estradiol (E2), the receptor undergoes a conformational change, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription that leads to cell proliferation.

Lasofoxifene competitively binds to the same ligand-binding domain (LBD) as estradiol. However, its unique structure induces a distinct conformational change in the receptor. Specifically, Lasofoxifene stabilizes an antagonist conformation of the ERα LBD, which prevents the proper alignment of Helix 12, a critical structural element for coactivator recruitment[6][7][8]. Instead, the receptor-ligand complex recruits corepressors, leading to the blockage of gene transcription and a subsequent halt in estrogen-driven cell proliferation. This antagonistic activity is maintained even against constitutively active mutant forms of ERα, such as Y537S and D538G, which are common drivers of acquired resistance to other endocrine therapies[1][6][7][8].

Key In Vitro Assays for Characterizing Lasofoxifene Activity

A robust in vitro evaluation of Lasofoxifene relies on a series of well-defined assays that quantify its binding affinity, anti-proliferative potency, transcriptional activity, and effect on receptor stability.

ERα Binding Affinity Assay

Scientific Rationale: The foundational characteristic of any ER modulator is its affinity for the receptor. A competitive radioligand binding assay is the gold standard for determining the inhibition constant (Kᵢ) of a test compound. This value quantifies the concentration of Lasofoxifene required to displace 50% of a radiolabeled ligand (e.g., [³H]-estradiol) from ERα, providing a direct measure of binding potency. A low Kᵢ value indicates high binding affinity.

Data Summary: ERα Ligand-Binding Domain (LBD) Affinity

| Compound | ERα Target | Binding Constant |

| Estradiol (E2) | Wild-Type (WT) | Kd = 0.22 ± 0.11 nM |

| 4-Hydroxytamoxifen (4-OHT) | Wild-Type (WT) | Kᵢ = 0.12 ± 0.003 nM |

| Fulvestrant | Wild-Type (WT) | Kᵢ = 0.13 ± 0.03 nM |

| Lasofoxifene | Wild-Type (WT) | Kᵢ = 0.21 ± 0.06 nM |

| Lasofoxifene | Y537S Mutant | Kᵢ = 2.34 ± 0.60 nM |

| Lasofoxifene | D538G Mutant | Kᵢ = 2.19 ± 0.24 nM |

| Data synthesized from Lainé et al., 2021.[6] |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Prepare Reagents:

-

ERα LBD protein (recombinant).

-

Radioligand: [³H]-Estradiol.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to prevent non-specific binding.

-

Test Compound: Lasofoxifene, serially diluted.

-

-

Assay Setup: In a 96-well plate, combine the ERα protein, a fixed concentration of [³H]-Estradiol, and varying concentrations of Lasofoxifene.

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Separate bound from free radioligand using a method like dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of Lasofoxifene concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of Lasofoxifene that inhibits 50% of specific binding).

-

Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Cell Proliferation (E-SCREEN) Assay

Scientific Rationale: To move from binding to biological function, the E-SCREEN (Estrogen-SCREEN) assay measures the compound's effect on the proliferation of estrogen-dependent cells, typically MCF-7 human breast adenocarcinoma cells. This assay directly assesses the antagonistic (or agonistic) properties of Lasofoxifene in a cellular context. An effective antagonist will inhibit the proliferation induced by estradiol.

Experimental Protocol: MCF-7 Cell Proliferation Assay

-

Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

-

Hormone Deprivation (Acclimation): Seed MCF-7 cells in 96-well plates at a low density (e.g., 750 cells/well) in phenol red-free medium. After 24 hours, switch to a medium containing charcoal-stripped FBS (to remove endogenous steroids) and acclimate for 48-72 hours. This step is critical to sensitize the cells to estrogenic stimuli[][9][10].

-

Treatment: Treat the cells with a dose range of Lasofoxifene (e.g., 1 nM to 1000 nM) in the presence of a fixed, proliferative concentration of estradiol (e.g., 1 nM E2)[][9]. Include controls for vehicle (DMSO) and E2 alone.

-

Incubation: Incubate the plates for 6-7 days, allowing for multiple cell divisions.

-

Quantification: Measure final cell number using a validated method such as the Sulforhodamine B (SRB) assay, direct cell counting (automated imaging), or a metabolic assay (e.g., MTT).

-

Data Analysis: Normalize the data to the vehicle control. Plot cell proliferation against Lasofoxifene concentration to determine the IC₅₀ value, representing the concentration at which proliferation is inhibited by 50%.

ERE-Mediated Transcriptional Reporter Assay

Scientific Rationale: This assay provides a mechanistic link between receptor binding and the downstream effect on gene expression. It uses a cell line (e.g., MCF-7) engineered to express a reporter gene (like Luciferase or GFP) under the control of a promoter containing multiple copies of an Estrogen Response Element (ERE). Antagonistic activity is measured as a reduction in the reporter signal induced by E2.

Data Summary: Transcriptional Inhibition in MCF-7 Cells

| Cell Line (ERα Status) | Compound | IC₅₀ (nM) |

| WT/Y537S heterozygous | Lasofoxifene | 2.88 ± 0.34 |

| WT/Y537S heterozygous | Raloxifene | 2.16 ± 0.67 |

| WT/Y537S heterozygous | GDC0927 | 0.95 ± 0.51 |

| Data from Fanning S.W., et al., 2022.[] |

Experimental Protocol: ERE-Reporter Gene Assay

-

Cell Seeding: Plate MCF-7 cells stably expressing an ERE-reporter construct in 96-well plates.

-

Serum Starvation: After cell adherence, switch to a serum-free or charcoal-stripped serum medium for 24-48 hours to minimize basal signaling.

-

Treatment: Treat cells with a serial dilution of Lasofoxifene, with and without a fixed concentration of E2 (e.g., 1 nM).

-

Incubation: Incubate for 24-48 hours to allow for reporter gene expression.

-

Signal Measurement: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.

-

Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay) to account for cytotoxicity. Calculate the IC₅₀ for the inhibition of E2-induced reporter activity.

Conclusion: Synthesizing the In Vitro Profile of Lasofoxifene

The comprehensive in vitro characterization of Lasofoxifene through binding, proliferation, and transcriptional assays consistently demonstrates its identity as a potent SERM. It exhibits high-affinity binding to ERα, including clinically relevant resistance mutants, and effectively translates this binding into a robust antagonist activity, inhibiting estrogen-driven cell proliferation and gene expression[6][11]. The methodologies described in this guide represent a self-validating system; high binding affinity should correlate with low IC₅₀ values in both proliferation and reporter assays. Together, these assays provide the critical data needed to establish the mechanism of action and pharmacological profile of Lasofoxifene, supporting its development as a targeted therapy for ER-positive breast cancer[7][12].

References

-

National Cancer Institute. (n.d.). Definition of lasofoxifene - NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]

-

Fanning, S. W., Hosfield, D. J., Weber, S., Li, N. S., Sauvage, M., Joiner, C. F., Hancock, G. R., Sullivan, E. A., Ndukwe, E., Han, R., Cush, S., Lainé, M., Mader, S. C., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife, 11, e72512. Available at: [Link]

-

Lainé, M., Fanning, S. W., Chang, Y. F., Green, B., Greene, M. E., Komm, B., Kurleto, J. D., Phung, L., & Greene, G. L. (2021). Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer. Breast Cancer Research, 23(1), 54. Available at: [Link]

-

Hosfield, D. J., Weber, S., Li, N. S., Sauvage, M., Joiner, C. F., Hancock, G. R., Sullivan, E. A., Ndukwe, E., Han, R., Cush, S., Lainé, M., Mader, S. C., Greene, G. L., & Fanning, S. W. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. PubMed Central. Available at: [Link]

-

Fanning, S. W., Hosfield, D. J., Weber, S., Li, N. S., Sauvage, M., Joiner, C. F., Hancock, G. R., Sullivan, E. A., Ndukwe, E., Han, R., Cush, S., Lainé, M., Mader, S. C., & Greene, G. L. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. eLife. Available at: [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. ResearchGate. Available at: [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. Sciety. Available at: [Link]

-

Hosfield, D. J., et al. (2022). Stereospecific Lasofoxifene Derivatives Reveal the Interplay between Estrogen Receptor Alpha Stability and Antagonistic Activity in ESR1 Mutant Breast Cancer Cells. Knowledge UChicago. Available at: [Link]

-

Lainé, M., Greene, M. E., Kurleto, J. D., Bozek, G., Leng, T., Huggins, R. J., Komm, B. S., & Greene, G. L. (2024). Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer. Breast Cancer Research, 26(1), 95. Available at: [Link]

-

McDonnell, D. P. (n.d.). Mechanism-based discovery of SERMs and SERDs. McDonnell Lab - Sites@Duke Express. Retrieved from [Link]

-

Jordan, V. C. (2014). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 20(16), 4166-4175. Available at: [Link]

-

Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Annals of Oncology, 34(6), 532-542. Available at: [Link]

-

Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2− metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Mayo Clinic. Available at: [Link]

-

Yilmaz, M., & Harmanci, H. (2024). Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: Focus on lasofoxifene. BMC Musculoskeletal Disorders. Available at: [Link]

-

Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. PubMed. Available at: [Link]

-

Goetz, M. P., et al. (2023). Lasofoxifene versus fulvestrant for ER+/HER2− metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial. Mayo Clinic. Available at: [Link]

Sources

- 1. Facebook [cancer.gov]

- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 11. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]

An In-depth Technical Guide to the Comparative Biological Activity of Lasofoxifene and its 7-Methoxy Derivative

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone of endocrine therapy, offering tissue-specific estrogenic or anti-estrogenic activity. Lasofoxifene, a third-generation SERM, is distinguished by its high affinity for estrogen receptors (ER) and favorable clinical profile in osteoporosis and breast cancer.[1][2] This guide provides a detailed comparative analysis of the established biological activity of Lasofoxifene against the projected activity of its synthetic analog, rac-7-Methoxy Lasofoxifene. While direct comparative data for the 7-methoxy derivative is not extensively published, this document synthesizes structure-activity relationship (SAR) principles and data from related analogs to build a predictive framework for its biological behavior.[3][4][5][6][7][8] We will explore the foundational mechanism of action, delve into the anticipated shifts in receptor binding and downstream signaling resulting from the C-7 methoxylation, and detail the requisite experimental protocols for a definitive head-to-head evaluation. This analysis is designed to provide researchers and drug development professionals with a robust technical foundation for understanding and investigating this novel compound.

Introduction: The Landscape of Selective Estrogen Receptor Modulation

The biological effects of estrogen are mediated by two primary receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][9] Upon binding estrogen, the receptor undergoes a conformational change, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes. SERMs are small molecules that bind to ERs and induce distinct receptor conformations, resulting in a mixed profile of tissue-specific agonist and antagonist activities.[10]

Lasofoxifene is a non-steroidal, naphthalene-derived SERM that has demonstrated high-affinity binding to both ERα and ERβ.[1][9][11] Clinically, it exhibits estrogenic (agonist) effects on bone, helping to preserve bone mineral density, and anti-estrogenic (antagonist) effects on breast and uterine tissue, reducing the risk of hormone-sensitive cancers.[2][12][13][14] The introduction of a methoxy group at the 7-position of the tetrahydronaphthalene core, creating rac-7-Methoxy Lasofoxifene, presents a compelling chemical modification. The "rac-" prefix indicates a racemic mixture, containing an equal amount of two enantiomers. This structural alteration is predicted to influence the compound's interaction with the ER ligand-binding domain (LBD), potentially altering its potency, tissue selectivity, and overall biological profile.

Molecular Structures and Mechanistic Principles

The defining characteristic of a SERM is its ability to induce a ligand-specific conformation in the ER. This, in turn, dictates the binding surface presented to co-regulator proteins.

-

Agonist Action: In tissues like bone, Lasofoxifene binding promotes a receptor conformation that recruits co-activator proteins, mimicking the effects of estradiol and stimulating gene expression that maintains bone density.[12]

-

Antagonist Action: In breast tissue, Lasofoxifene induces a different conformation. This change, particularly in the position of Helix 12 of the LBD, sterically hinders the binding of co-activators and may instead recruit co-repressors, blocking the transcription of genes responsible for cell proliferation.[4][5][9]

The addition of a 7-methoxy group could influence this delicate balance. The methoxy group's size, polarity, and electron-donating nature may introduce new steric or electronic interactions within the LBD, potentially fine-tuning the positioning of Helix 12 and altering the affinity for co-regulators. Furthermore, the presence of two stereoisomers in the racemic mixture is critical, as studies on related Lasofoxifene derivatives have shown that stereochemistry can dramatically influence whether the compound stabilizes the receptor (a SERM-like characteristic) or promotes its degradation (a SERD-like characteristic).[3][4][6][7][8]

Figure 1: Generalized signaling pathway for SERM agonist vs. antagonist action.

Comparative Biological Activity: In Vitro Profile

A direct comparison of the in vitro biological activities of Lasofoxifene and rac-7-Methoxy Lasofoxifene is essential to characterize the new derivative. The following table outlines the key parameters and the established data for Lasofoxifene, which serves as a benchmark.

Table 1: Comparative In Vitro Activity Profile

| Parameter | Assay Type | Lasofoxifene (Benchmark Data) | rac-7-Methoxy Lasofoxifene (Projected) | Rationale for Projection |

| ERα Binding Affinity | Competitive Radioligand Binding | Ki: 0.21 - 1.08 nM[15][16]IC₅₀: 1.5 - 2.88 nM[2][4][16] | Potentially similar or slightly altered | The core pharmacophore is retained, but the 7-methoxy group may introduce minor steric or electronic effects influencing LBD fit. |

| ERβ Binding Affinity | Competitive Radioligand Binding | Ki: 4.41 nM[16] | Potentially altered | The LBD of ERβ differs from ERα, and the new substituent may differentially affect binding affinity, altering the ERα/ERβ selectivity ratio. |

| Breast Tissue Activity | MCF-7 Cell Proliferation Assay | Antagonist; inhibits estrogen-driven cell proliferation.[17] | Expected to be antagonistic. | The naphthalene scaffold is a strong determinant of antagonist activity in breast cancer cell lines.[11] Potency may vary. |

| Endometrial Tissue Activity | Ishikawa Cell Alkaline Phosphatase Assay | Weak agonist/antagonist; significantly less potent than tamoxifen.[18] | Expected to have low agonist activity. | Lasofoxifene's structure confers a favorable uterine safety profile; this is unlikely to be dramatically reversed by methoxylation. |

| Bone Tissue Activity | Osteoblast Differentiation/Mineralization Assays | Agonist; promotes osteoblast activity.[12] | Expected to be agonistic. | The agonist effect in bone is a key feature of this structural class. The racemic nature may influence overall potency. |

Detailed Experimental Protocols

To empirically determine the biological activity of rac-7-Methoxy Lasofoxifene and validate the projections above, a series of well-established assays must be performed.

Protocol: Competitive Radioligand Binding Assay for ERα/ERβ Affinity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) of the test compounds for ERα and ERβ.

Methodology:

-

Receptor Preparation: Utilize recombinant human ERα or ERβ protein.

-

Reaction Mixture: In a multi-well plate, combine a constant concentration of a high-affinity radioligand (e.g., [³H]-Estradiol) with the receptor source in an appropriate assay buffer.

-

Competition: Add increasing concentrations of the unlabeled test compounds (Lasofoxifene or rac-7-Methoxy Lasofoxifene) to the wells. Include controls for non-specific binding.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a glass fiber filter system. The filters will trap the larger receptor-ligand complexes.

-

Quantification: Place the filters in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

Protocol: MCF-7 Cell Proliferation (E-Screen) Assay

Objective: To assess the estrogenic (agonist) or anti-estrogenic (antagonist) effect of the compounds on the proliferation of ER-positive breast cancer cells.

Methodology:

-

Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Seeding: Plate the cells at a low density in 96-well plates and allow them to attach.

-

Treatment (Antagonist Mode): Treat cells with a low concentration of 17β-estradiol (E2) to stimulate proliferation, in combination with increasing concentrations of the test compounds.

-

Treatment (Agonist Mode): Treat cells with increasing concentrations of the test compounds alone to check for intrinsic estrogenic activity.

-

Incubation: Incubate the cells for 6 days, allowing for multiple rounds of cell division.

-

Viability Assessment: Quantify cell proliferation using a viability assay, such as MTT or PrestoBlue, which measures metabolic activity.

-

Data Analysis: Normalize the results to vehicle-treated controls. For antagonist mode, plot cell viability against compound concentration to determine the IC₅₀ for proliferation inhibition.

Protocol: Ovariectomized (OVX) Rat Model for In Vivo Activity

Objective: To evaluate the in vivo effects of the compounds on bone density (agonist effect) and uterine weight (a measure of endometrial stimulation).

Methodology:

-

Animal Model: Use skeletally mature female Sprague-Dawley rats. Perform bilateral ovariectomy to induce a state of estrogen deficiency, which leads to rapid bone loss and uterine atrophy.

-

Acclimation: Allow the animals to recover from surgery and acclimate.

-

Dosing: Administer the test compounds (e.g., Lasofoxifene, rac-7-Methoxy Lasofoxifene) and vehicle control daily via oral gavage for a period of 4-8 weeks. Include a positive control group treated with estradiol.

-

Endpoint Analysis (Bone): At the end of the study, euthanize the animals and excise the femurs and lumbar vertebrae. Measure Bone Mineral Density (BMD) using dual-energy X-ray absorptiometry (DEXA). Analyze bone turnover markers from serum (e.g., P1NP, CTX-I).

-

Endpoint Analysis (Uterus): Excise the uterus, trim away fat, and record the wet weight. This uterotrophic assay is a sensitive indicator of estrogenic stimulation in the endometrium.

-

Data Analysis: Statistically compare the BMD and uterine weights of the treatment groups to the OVX vehicle control group.

Discussion: Synthesizing the Evidence and Future Directions

The established biological profile of Lasofoxifene sets a high bar; it is a potent, high-affinity SERM with a clinically validated tissue-specific activity profile.[1][14] The introduction of a 7-methoxy group in rac-7-Methoxy Lasofoxifene is a subtle but potentially impactful modification.

Key Considerations:

-

Structure-Activity Relationship (SAR): The methoxy group may alter the electronic distribution and steric profile of the molecule. This could lead to a shift in the ERα vs. ERβ selectivity or change the stability of the antagonist conformation, potentially increasing or decreasing its anti-proliferative potency in breast cancer cells.

-